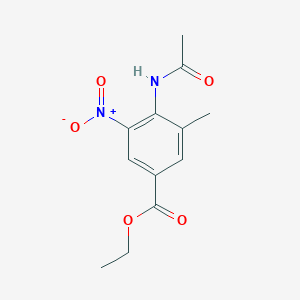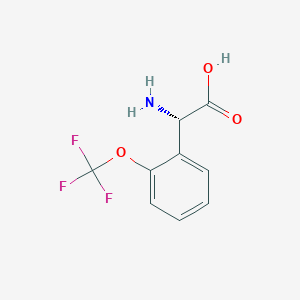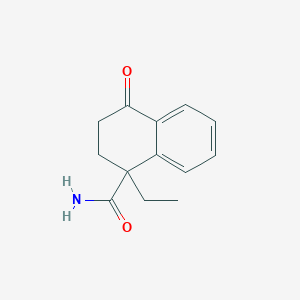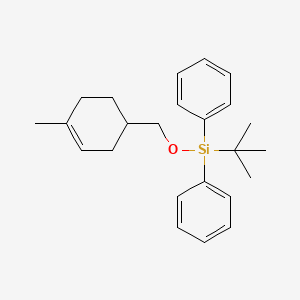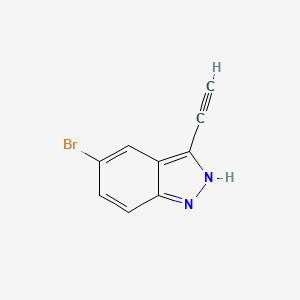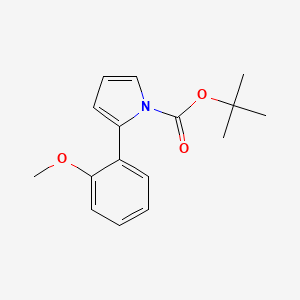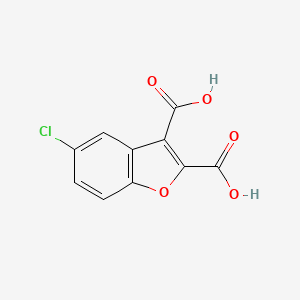
5-Chloro-1-benzofuran-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-benzofuran-2,3-dicarboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chlorine atom at the 5-position and two carboxylic acid groups at the 2 and 3 positions on the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-benzofuran-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-hydroxyacetophenones, which undergo etherification and dehydrative cyclization under basic conditions to form the benzofuran core . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of copper-mediated and palladium-catalyzed coupling reactions is common in the industrial synthesis of complex benzofuran derivatives .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-benzofuran-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ and molecular oxygen are commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.
Aplicaciones Científicas De Investigación
5-Chloro-1-benzofuran-2,3-dicarboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-benzofuran-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme inhibition or disruption of cellular membranes. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid
- 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid
Uniqueness
5-Chloro-1-benzofuran-2,3-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 2 and 3 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzofuran derivatives that may have different substituents or functional groups.
Propiedades
Fórmula molecular |
C10H5ClO5 |
|---|---|
Peso molecular |
240.59 g/mol |
Nombre IUPAC |
5-chloro-1-benzofuran-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H5ClO5/c11-4-1-2-6-5(3-4)7(9(12)13)8(16-6)10(14)15/h1-3H,(H,12,13)(H,14,15) |
Clave InChI |
CIUIKMXVGAONHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=C(O2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)

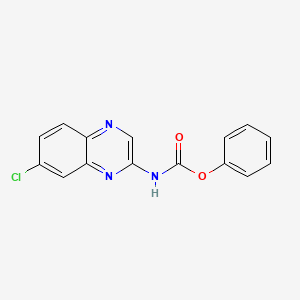
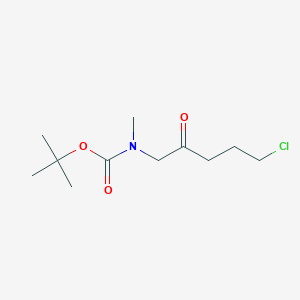
![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)

![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
